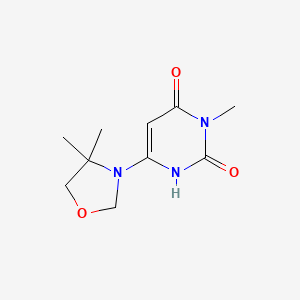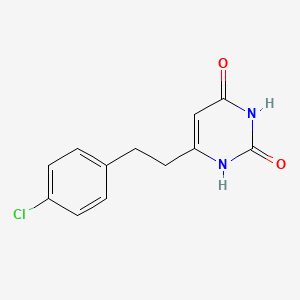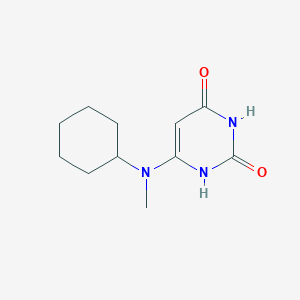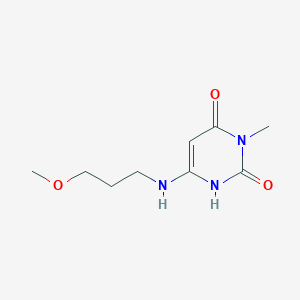
6-(Dibutylamino)pyridazin-3-ol
Vue d'ensemble
Description
Synthesis Analysis
Pyridazine synthesis involves a variety of methods. For instance, a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers provides functionalized pyridazines . An unexpected C-C bond cleavage in the absence of metal enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Chemical Reactions Analysis
Pyridazine derivatives, including 6-(Dibutylamino)pyridazin-3-ol, can undergo a variety of chemical reactions. For example, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines .Applications De Recherche Scientifique
Applications antihypertensives
Les dérivés de « 6-(Dibutylamino)pyridazin-3-ol » ont été étudiés pour leur potentiel dans le traitement de l'hypertension. L'activité pharmacologique dans ce domaine est significative, avec divers substituants sur la partie phényle montrant des résultats prometteurs chez les rats normotensifs .
Propriétés anti-inflammatoires et analgésiques
Ces composés ont également été explorés pour leurs effets anti-inflammatoires et analgésiques. La double inhibition des enzymes cyclooxygénase (COX) et 5-lipoxygénase (LOX) suggère un potentiel de traitement de l'inflammation et de la douleur .
Effets cardiovasculaires
La classe des pyridazinones, à laquelle appartient « this compound », présente des activités cardiotoniques. Cela les rend précieux pour la recherche sur les maladies cardiovasculaires, contribuant potentiellement au développement de nouveaux agents thérapeutiques .
Activité antidiabétique
Des études récentes ont indiqué que les dérivés de pyridazinone peuvent avoir des applications dans les traitements antidiabétiques. Leur rôle dans la gestion des niveaux de sucre dans le sang est un domaine d'intérêt croissant en chimie médicinale .
Effets anticonvulsivants
Les dérivés du composé auraient des propriétés anticonvulsivantes. Cela ouvre des possibilités pour leur utilisation dans le traitement de l'épilepsie et d'autres troubles liés aux crises .
Potentiel antiasthmatique et antiallergique
Des recherches ont montré que les dérivés de pyridazinone peuvent être efficaces dans le traitement de l'asthme bronchique et des allergies. Cela est dû à leur capacité à moduler les réponses immunitaires et à réduire l'inflammation .
Activité antimicrobienne
« this compound » a fait partie d'études sur ses propriétés antimicrobiennes, y compris les activités antibactériennes et antifongiques. Cela en fait un candidat pour le développement de nouveaux antibiotiques et médicaments antifongiques .
Applications agrochimiques
Outre les utilisations pharmaceutiques, ces composés ont été utilisés dans le développement d'herbicides et de pesticides. Leur efficacité dans le contrôle des ravageurs et des mauvaises herbes est bénéfique pour la productivité agricole .
Safety and Hazards
Orientations Futures
Pyridazine and pyridazinone derivatives, including 6-(Dibutylamino)pyridazin-3-ol, have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities . This suggests that these compounds should be extensively studied for their therapeutic benefits in the future.
Mécanisme D'action
Target of Action
Pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . They have been associated with various biological targets and physiological effects .
Mode of Action
It’s known that certain 6-aryl-3(2h)-pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 6-(Dibutylamino)pyridazin-3-ol might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
6-(Dibutylamino)pyridazin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides. The interaction between this compound and phosphodiesterases can lead to the modulation of signaling pathways that rely on cyclic AMP and cyclic GMP as secondary messengers . Additionally, this compound may interact with proteins involved in oxidative stress responses, thereby influencing cellular redox states .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving cyclic nucleotides . By modulating the activity of phosphodiesterases, this compound can alter the levels of cyclic AMP and cyclic GMP, which in turn affects gene expression and cellular metabolism . Furthermore, this compound has been shown to impact cell proliferation and apoptosis, making it a compound of interest in cancer research .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound acts as an inhibitor of phosphodiesterases, leading to increased levels of cyclic nucleotides within cells . The inhibition of phosphodiesterases by this compound results in the activation of protein kinase A (PKA) and protein kinase G (PKG), which are key regulators of various cellular processes . Additionally, this compound may influence gene expression by modulating transcription factors that are responsive to cyclic nucleotide levels .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been observed that this compound is relatively stable under physiological conditions, but it may undergo degradation in the presence of certain oxidative agents . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular signaling pathways and gene expression profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cellular signaling and improve physiological functions . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular apoptosis . Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe and effective use of this compound in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to cyclic nucleotide metabolism . This compound interacts with enzymes such as phosphodiesterases, which play a crucial role in the breakdown of cyclic AMP and cyclic GMP . By inhibiting these enzymes, this compound can alter metabolic flux and influence the levels of key metabolites within cells . Additionally, this compound may interact with cofactors involved in redox reactions, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to be taken up by cells through active transport mechanisms and is distributed to various cellular compartments . The localization of this compound within cells can influence its activity and function, as it may accumulate in regions where its target enzymes and proteins are concentrated .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with phosphodiesterases and other target proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the nucleus or mitochondria . These modifications can influence the compound’s ability to modulate cellular processes and exert its biochemical effects .
Propriétés
IUPAC Name |
3-(dibutylamino)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-3-5-9-15(10-6-4-2)11-7-8-12(16)14-13-11/h7-8H,3-6,9-10H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXDLAKGPNTPFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=NNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-methoxypropan-2-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480234.png)


![1-(2-hydroxypropyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480237.png)

![4-(2-oxo-4-thioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)isoxazolidin-3-one](/img/structure/B1480240.png)



![1-(prop-2-yn-1-yl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480246.png)




